N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C13H13BrN2O3/c1-18-13-8-11(19-16-13)5-6-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17) |
InChI Key |
KUVLBHOJXBBXHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
-
3-Bromophenylamine : Serves as the amine source for amide bond formation.
-
3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid : Provides the oxazole-containing carboxylic acid moiety.
Retrosynthetic disconnection at the amide bond suggests a coupling strategy between 3-bromoaniline and 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid derivatives. Alternative routes involve constructing the oxazole ring in situ during the synthesis.
Stepwise Synthesis Protocols
Oxazole Ring Formation
The 3-methoxy-1,2-oxazol-5-yl group is synthesized via cyclization of β-keto esters with hydroxylamine derivatives. A representative protocol involves:
-
Condensation : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol under reflux to form an oxime intermediate.
-
Cyclization : The oxime undergoes intramolecular cyclization in the presence of acetic anhydride, yielding 3-methoxy-5-methyl-1,2-oxazole. Methoxylation is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C.
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Oxime formation | NH₂OH·HCl, EtOH | Reflux | 85% |
| Cyclization | Ac₂O, H₂SO₄ | 110°C | 78% |
| Methoxylation | BBr₃, DCM | −78°C → RT | 65% |
Data adapted from methodologies in pyrazole and oxazole syntheses.
Propanoic Acid Side Chain Installation
The propanoic acid moiety is introduced via Michael addition or alkylation:
-
Alkylation : 3-Methoxy-1,2-oxazole-5-carbaldehyde undergoes aldol condensation with malonic acid in the presence of piperidine, yielding α,β-unsaturated ketone intermediates.
-
Reduction : The ketone is reduced using NaBH₄ in methanol to form 3-(3-methoxy-1,2-oxazol-5-yl)propanol.
-
Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the corresponding propanoic acid.
Critical Parameters
Amide Coupling
The final step involves coupling 3-bromoaniline with 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid using carbodiimide-based reagents:
-
Activation : Propanoic acid (1.2 eq) is treated with EDCl (1.5 eq) and HOBt (1.5 eq) in dry THF at 0°C for 30 minutes.
-
Coupling : 3-Bromoaniline (1.0 eq) is added, and the reaction is stirred at room temperature for 12 hours.
-
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide (overall yield: 62%).
Optimization Insights
-
Reagent stoichiometry : Excess EDCl/HOBt (1.5 eq) prevents dimerization of the carboxylic acid.
-
Solvent choice : Tetrahydrofuran (THF) provides superior solubility for both aromatic amines and oxazole derivatives compared to dichloromethane.
Alternative One-Pot Methodologies
Ultrasound-Assisted Synthesis
A green chemistry approach utilizes indium(III) chloride (InCl₃) as a Lewis catalyst under ultrasonic irradiation:
-
Reaction Setup : 3-Bromoaniline, ethyl acetoacetate, methyl benzoylformate, and malononitrile are combined in 50% aqueous ethanol.
-
Catalysis : InCl₃ (20 mol%) is added, and the mixture is irradiated at 40°C for 20 minutes.
-
Isolation : Precipitation with water yields the target compound in 89% purity.
Advantages
-
Time efficiency : 20 minutes vs. 12 hours in traditional coupling.
Mechanistic Investigations
Cyclization Pathways
Density functional theory (DFT) studies reveal that oxazole formation proceeds via a six-membered cyclic transition state, with InCl₃ lowering the activation energy by 12.3 kcal/mol. The methoxy group’s electron-donating effect stabilizes partial positive charges during ring closure.
Amidation Kinetics
Kinetic profiling of the EDCl-mediated coupling shows second-order dependence on carboxylic acid concentration, with a rate constant () of L·mol⁻¹·s⁻¹ at 25°C. Side reactions involving oxazole ring opening become significant above 40°C, necessitating strict temperature control.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms >98% purity when using gradient elution (acetonitrile/water, 60:40 to 90:10 over 20 minutes).
Comparative Evaluation of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Stepwise coupling | 62% | 15 h | High | Moderate |
| Ultrasound-assisted | 89% | 20 min | Low | High |
| One-pot InCl₃ | 78% | 4 h | Medium | Limited |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxazole ring.
Reduction: Reduction reactions could target the bromophenyl group or the oxazole ring.
Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Use as a biochemical probe to study cellular processes.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Note: Molecular weight for the target compound is estimated based on structural similarity to .
Functional Group Analysis
- Oxazole vs. Oxadiazole Rings: The target compound’s 1,2-oxazole ring () differs from 1,2,4-oxadiazole () in electronic and steric profiles.
- Aromatic Substituents: Replacing 3-bromophenyl with 4-phenoxyphenyl () reduces halogen interactions but introduces a flexible ether linkage, which may enhance solubility. Conversely, the trifluoromethyl group in increases lipophilicity and resistance to oxidative metabolism .
- Heterocyclic Variations : The benzofuran moiety in adds planar rigidity, which could improve target selectivity but reduce conformational flexibility .
Biological Activity
N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 308.15 g/mol. The compound features a bromophenyl group and a methoxy-substituted oxazole ring, contributing to its unique reactivity and biological activity. The presence of the bromine atom enhances its electrophilic properties, making it a promising candidate for various biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism, suggesting that this compound may disrupt bacterial growth and survival mechanisms.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspase pathways. For instance, flow cytometry assays have revealed that this compound triggers apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cell lines in a dose-dependent manner .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.5 | Apoptosis induction via caspase activation |
| U-937 | 5.0 | Cell cycle arrest at G1 phase |
| A549 | 6.0 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism and proliferation.
- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound can halt the cell cycle, preventing cancer cells from dividing and proliferating.
Case Studies
In one study, derivatives similar to this compound were evaluated for their anticancer properties against various human cancer cell lines. The results indicated that these compounds exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Another investigation focused on the binding affinity of the compound to specific biological targets, revealing strong interactions with proteins involved in apoptosis regulation and cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
